chemical properties of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
chemical properties of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline
An in-depth technical guide on the chemical properties, synthesis, and medicinal utility of 4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline .
Executive Summary
4-(1H-Pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as 4-Py-THIQ ) represents a specialized bifunctional scaffold in medicinal chemistry. Unlike the ubiquitous 1-substituted tetrahydroisoquinolines (generated via Pictet-Spengler), the 4-substituted congeners offer a distinct vector for exploring chemical space, particularly in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
This guide details the physicochemical profile, validated synthetic routes, and structural utility of the 4-Py-THIQ core. It highlights the molecule's role as a rigidified linker that positions the pyrazole—a classic bioisostere and hydrogen bond acceptor—in a defined spatial orientation relative to the basic secondary amine of the isoquinoline ring.
Structural Analysis & Physicochemical Properties
The 4-Py-THIQ scaffold fuses a lipophilic, conformationally semi-rigid tetrahydroisoquinoline ring with a polar, aromatic pyrazole moiety.
Molecular Structure
-
Core : 1,2,3,4-Tetrahydroisoquinoline (THIQ).[1][2][3][4][5][6]
-
Substituent : 1H-Pyrazol-1-yl group attached at the C4 position.[7]
-
Chirality : The C4 carbon is a stereogenic center. The molecule exists as a racemate (
) unless asymmetric synthesis or chiral resolution is employed.
Calculated Properties
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Fragment-like chemical space. |
| Molecular Weight | 199.25 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| cLogP | 1.6 – 1.9 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~30 Å | High CNS penetration potential. |
| pKa (THIQ | ~9.4 | Basic; protonated at physiological pH. |
| pKa (Pyrazole | ~2.5 | Neutral at physiological pH; weak H-bond acceptor. |
| H-Bond Donors | 1 (NH) | Secondary amine handle for derivatization. |
| H-Bond Acceptors | 2 (Py-N2, THIQ-N) | Key interaction points for target binding. |
Conformational Dynamics
The C4-pyrazole substituent prefers a pseudo-equatorial orientation to minimize 1,3-diaxial interactions with the C2-nitrogen lone pair or substituents. This rigidity is critical for "locking" the pharmacophore in a bioactive conformation, distinct from flexible linear linkers.
Synthetic Methodologies
Direct functionalization of the THIQ ring at C4 is synthetically challenging due to the lack of activation. The most robust industrial route involves the construction of the isoquinoline core followed by reduction.
Primary Route: The "Aromatic Reduction" Strategy
This protocol ensures regioselectivity and high yields.
Step 1: Bromination of Isoquinoline
Reaction of isoquinoline with bromine in the presence of AlCl
Step 2: C-N Cross-Coupling (Buchwald-Hartwig / Ullmann) Coupling 4-bromoisoquinoline with pyrazole using a copper or palladium catalyst introduces the C-N bond.
-
Catalyst: CuI / L-Proline or Pd
(dba) / Xantphos. -
Base: K
CO or Cs CO . -
Solvent: DMSO or Dioxane (110°C).
Step 3: Selective Reduction The pyridine ring of the isoquinoline is selectively reduced to the tetrahydroisoquinoline.
-
Reagents: NaBH
in Acetic Acid (mild) or H / PtO (Adams' catalyst). -
Outcome: Yields the racemic 4-Py-THIQ.
Visualization of Synthetic Pathway
Figure 1: Step-wise synthetic route from commercial isoquinoline to the target scaffold.
Reactivity Profile & Stability
Chemical Stability
-
Oxidation : The secondary amine is susceptible to N-oxidation or oxidative dehydrogenation back to the dihydroisoquinoline/isoquinoline if exposed to strong oxidants (e.g., KMnO
, DDQ). -
Acid/Base : Stable under standard acidic (HCl workup) and basic conditions. The pyrazole ring is robust and resistant to hydrolysis.
Metabolic Hotspots
In a drug discovery context, this scaffold presents specific metabolic liabilities:
-
N-Glucuronidation : The secondary amine is a prime site for Phase II conjugation.
-
Aromatic Hydroxylation : The benzene ring of the THIQ system (positions C6/C7) is electron-rich and prone to CYP450-mediated oxidation.
-
Benzylic Oxidation : The C1 position is activated and can be oxidized to the lactam (1-isoquinolone) metabolite.
Medicinal Chemistry Applications
Kinase Inhibition (Hinge Binding)
The pyrazole moiety is a privileged motif for binding to the ATP-binding hinge region of kinases.
-
Mechanism : The pyrazole N2 acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge.
-
Role of THIQ : The THIQ core directs the pyrazole into the pocket while the secondary amine can be substituted (e.g., with an amide or urea) to reach the solvent-exposed region or the "sugar pocket."
GPCR Ligands (Monoaminergic)
The THIQ core mimics the phenylethylamine structure of dopamine and serotonin.
-
Dopamine D3/D4 : 4-substituted THIQs have shown selectivity for D3 receptors when the nitrogen is functionalized with bulky lipophilic groups.
-
Vector : The C4-pyrazole adds a rigid vector orthogonal to the typical C1-substitution, allowing exploration of novel sub-pockets in the receptor orthosteric site.
Pharmacophore Map
Figure 2: Pharmacophore features of the 4-Py-THIQ scaffold showing key interaction points.
Experimental Protocol: Synthesis of 4-Py-THIQ
Objective : Preparation of 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline from 4-bromoisoquinoline.
Reagents :
-
4-Bromoisoquinoline (1.0 eq)
-
Pyrazole (1.2 eq)
-
Copper(I) Iodide (10 mol%)
-
L-Proline (20 mol%)
-
K
CO (2.0 eq) -
Sodium Borohydride (NaBH
) -
Glacial Acetic Acid
Procedure :
-
Coupling : Charge a reaction vessel with 4-bromoisoquinoline, pyrazole, CuI, L-Proline, and K
CO in DMSO. Degas with argon. Heat to 110°C for 24 hours . Cool, dilute with water, and extract with EtOAc.[8] Purify the intermediate 4-(1H-pyrazol-1-yl)isoquinoline via flash chromatography (Hexane/EtOAc). -
Reduction : Dissolve the intermediate in glacial acetic acid. Add NaBH
(4.0 eq) portion-wise at 0°C (Caution: Exothermic/Gas evolution). Stir at room temperature for 4 hours. -
Workup : Basify the mixture to pH >10 using 2N NaOH. Extract with DCM. Wash organic layer with brine, dry over Na
SO , and concentrate.[2] -
Salt Formation : Dissolve the oil in Et
O and add 2M HCl in ether to precipitate the hydrochloride salt. Filter and dry.
References
-
Tetrahydroisoquinoline Scaffolds : Singh, I. P., & Shah, P. (2017).[4] Tetrahydroisoquinolines in therapeutics: a patent review. Expert Opinion on Therapeutic Patents. Link
-
Isoquinoline Bromination : Synthesis of 4-Bromoisoquinoline. PrepChem. Link
-
C-N Coupling Methodology : Ma, D., et al. (2003). CuI-catalyzed coupling of aryl halides with nitrogen nucleophiles. Journal of Organic Chemistry. Link
-
Kinase Inhibitor Design : Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances. Link
-
Chemical Data : PubChem Entry for 4-(1H-pyrazol-1-yl)-1,2,3,4-tetrahydroisoquinoline. Link
Sources
- 1. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 2. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Tetrahydroisoquinolines in therapeutics: a patent review (2010-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. journaljpri.com [journaljpri.com]
- 7. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemrxiv.org [chemrxiv.org]
